molecular formula C13H10N4O7S B2932268 ethyl 2-(3,5-dinitrobenzamido)-1,3-thiazole-4-carboxylate CAS No. 324538-47-8

ethyl 2-(3,5-dinitrobenzamido)-1,3-thiazole-4-carboxylate

Cat. No.: B2932268
CAS No.: 324538-47-8
M. Wt: 366.3
InChI Key: ZCWFSCHUXJMROB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(3,5-dinitrobenzamido)-1,3-thiazole-4-carboxylate is a synthetic organic compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of a thiazole ring, a benzamido group with nitro substituents, and an ethyl ester group

Mechanism of Action

Target of Action

The primary target of ethyl 2-(3,5-dinitrobenzamido)thiazole-4-carboxylate is the enzyme UDP-N-acetylmuramate/L-alanine ligase . This enzyme plays a crucial role in the biosynthesis of peptidoglycan, a key component of bacterial cell walls .

Mode of Action

The compound interacts with its target enzyme through protein-ligand interactions . The carboxyl group of the thiazole ring forms hydrogen bonds with the NH of Cys112, while the NH2 is proximal to and forms hydrogen bonds with the imidazole ring of His244 . This interaction inhibits the function of the enzyme, thereby disrupting the synthesis of peptidoglycan and affecting the integrity of the bacterial cell wall .

Biochemical Pathways

The inhibition of UDP-N-acetylmuramate/L-alanine ligase disrupts the peptidoglycan biosynthesis pathway . This leads to the weakening of the bacterial cell wall, making the bacteria more susceptible to osmotic pressure and potentially leading to cell lysis .

Pharmacokinetics

The compound’s solubility in water, alcohol, and ether suggests that it may have good absorption and distribution characteristics

Result of Action

The compound has shown significant antibacterial potential against both gram-positive and gram-negative bacteria, including Staphylococcus epidermidis , Pseudomonas aeruginosa , Staphylococcus aureus , and Escherichia coli . It also exhibits antifungal potential against Candida glabrata and Candida albicans .

Action Environment

The action of ethyl 2-(3,5-dinitrobenzamido)thiazole-4-carboxylate can be influenced by various environmental factors. For instance, the compound’s solubility in different solvents suggests that its efficacy may vary depending on the solvent used Additionally, the compound’s stability and efficacy could potentially be affected by factors such as pH, temperature, and the presence of other substances.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(3,5-dinitrobenzamido)-1,3-thiazole-4-carboxylate typically involves multiple steps. One common method starts with the preparation of the thiazole ring, followed by the introduction of the benzamido group and the nitro substituents. The final step involves esterification to introduce the ethyl ester group. The reaction conditions often include the use of solvents like methanol and water, and reagents such as potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3,5-dinitrobenzamido)-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-(3,5-dinitrobenzamido)-1,3-thiazole-4-carboxylate has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-(3,5-dinitrobenzamido)-1,3-thiazole-4-carboxylate is unique due to the presence of both nitro groups and a thiazole ring, which confer distinct chemical and biological properties

Properties

IUPAC Name

ethyl 2-[(3,5-dinitrobenzoyl)amino]-1,3-thiazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N4O7S/c1-2-24-12(19)10-6-25-13(14-10)15-11(18)7-3-8(16(20)21)5-9(4-7)17(22)23/h3-6H,2H2,1H3,(H,14,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCWFSCHUXJMROB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CSC(=N1)NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N4O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.